Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-

Übersicht

Beschreibung

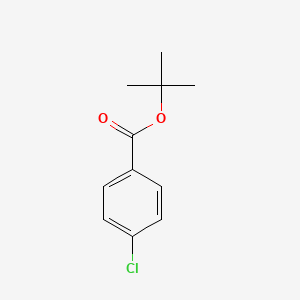

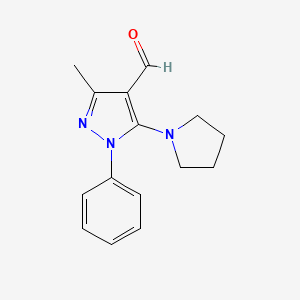

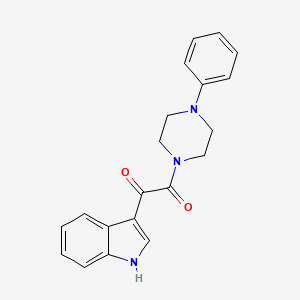

“Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains an indole moiety, which is a prevalent structure in many natural products and drugs . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A typical synthesis of such compounds involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . The reaction is monitored by thin layer chromatography using n-hexane and ethyl acetate as the mobile phase .Molecular Structure Analysis

The molecular structure of “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” is complex, featuring a piperazine ring and an indole moiety. The indole moiety is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .Chemical Reactions Analysis

Indole derivatives, including “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-”, can undergo a variety of chemical reactions. For instance, they can react with aldehydes under neat conditions to form new compounds . The presence of CaO, in excess, is fundamental for carrying out the reaction with paraformaldehyde .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- Piperazine derivatives, including those similar to the specified compound, have shown notable antimicrobial and antifungal properties. For instance, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Properties

- A series of piperazine derivatives, including those related to Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-, have been investigated for anticancer activities. Particularly, certain 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, with some compounds demonstrating significant activity comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antidepressant and Antianxiety Applications

- Piperazine-based compounds have been explored for their potential in treating mental health disorders. Some novel derivatives of piperazine showed antidepressant activities when tested in mice, highlighting their potential application in mental health therapeutics (Kumar et al., 2017).

Development of Novel Herbicides

- Novel herbicidal applications of piperazine derivatives have been explored, with some compounds demonstrating significant herbicidal activity, highlighting a potential avenue for agricultural applications (Li et al., 2005).

Antimalarial Agents

- Certain piperazine derivatives have shown potential as anti-malarial agents. The structures and activities of these compounds were studied, indicating their promise in the fight against malaria (Cunico et al., 2009).

Insecticidal Applications

- Piperazine-based compounds have been developed as novel insecticides, demonstrating efficacy against certain pests like armyworms. This suggests potential use in pest management strategies (Cai et al., 2010).

Antibacterial and Antifungal Agents

- Azole-containing piperazine derivatives have shown substantial antibacterial and antifungal activities, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Cancer Research and Drug Development

- Piperazine-1-yl-1H-indazole derivatives have played a significant role in cancer research, with novel compounds showing promise in streamlined synthesis and efficacy in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the study of “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” and similar compounds could involve further exploration of their biological activities. For instance, some indole derivatives have shown promising anticancer activities , suggesting potential applications in cancer therapy. Additionally, the development of novel methods of synthesis could also be a focus of future research .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(17-14-21-18-9-5-4-8-16(17)18)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,21H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSZCAQWNANREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221983 | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

CAS RN |

71765-56-5 | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)